

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Propionylbiphenyl

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Compound of Interest

Compound Name: 4-Propionylbiphenyl

CAS No.: 102477-83-8

Cat. No.: B560916

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Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectral fragmentation of **4-Propionylbiphenyl** (CAS: 37940-57-1). This molecule serves as a critical model for understanding the competitive kinetics between

-cleavage and the McLafferty rearrangement in aromatic ketones.

The mass spectrum of **4-Propionylbiphenyl** is characterized by a distinct molecular ion (

) at

210, a dominant base peak at

181 (acylium ion), and a diagnostic rearrangement peak at

182. Correct interpretation of these signals is essential for researchers utilizing this compound as a pharmaceutical intermediate or liquid crystal precursor.

Chemical Profile & Structural Context[1][2][3][4][5] [6][7][8]

Before analyzing the fragmentation, the structural moieties available for charge localization must be defined.

- IUPAC Name: 1-([1,1'-Biphenyl]-4-yl)propan-1-one[1]
- Molecular Formula:
[2]
- Molecular Weight: 210.27 g/mol [1]
- Key Structural Features:
 - Biphenyl Core: A conjugated aromatic system offering high stability and charge delocalization.
 - Propionyl Group: A ketone functionality with an ethyl side chain. The carbonyl oxygen is the primary site of ionization.
 - -Hydrogen: The terminal methyl group of the propionyl chain possesses hydrogens to the carbonyl, enabling the McLafferty rearrangement.

Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described herein, the following self-validating protocol is recommended. This workflow ensures minimal thermal degradation and optimal ionization efficiency.

Instrument Configuration

- Ionization Source: Electron Ionization (EI) at 70 eV.
 - Rationale: Standardizes fragmentation energy for library comparison (NIST/Wiley).
- Source Temperature:
.
 - Rationale: Prevents condensation of the biphenyl core without inducing thermal cracking prior to ionization.
- Transfer Line:

Chromatographic Separation

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), 30m
0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold
for 1 min.
 - Ramp
to
.
 - Hold 5 min.

System Suitability Test (Self-Validation)

Before running the sample, inject a standard of Benzophenone.

- Pass Criteria: The ratio of
105 to
77 must be consistent with tuning specifications (typically
) . If
182 (M+ of benzophenone) is weak, clean the source.

Fragmentation Mechanics

Upon 70 eV electron impact, the molecule ionizes primarily at the carbonyl oxygen lone pair, forming the radical cation

(

210). From this state, two competitive pathways dictate the spectrum.

Pathway A: α -Cleavage (Dominant)

This is the primary decay channel, generating the base peak.

- Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the α -carbon of the ethyl group.
- Loss: Ethyl radical ($\text{C}_2\text{H}_5\cdot$, 29 Da).
- Product: The 4-phenylbenzoyl cation (Acylium ion) at 181.
- Stability: This ion is resonance-stabilized by the extended biphenyl π -system, making it the most abundant species (100% Relative Abundance).

Pathway B: McLafferty Rearrangement (Diagnostic)

Because the alkyl chain is a propyl group (3 carbons including carbonyl), a

γ -hydrogen is available.^[3]

- Mechanism: The radical cation oxygen abstracts a γ -hydrogen from the terminal methyl group via a 6-membered transition state.
- Loss: Neutral Ethene molecule (C_2H_4 , 28 Da).
- Product: The enol radical cation at

182.

- Significance: The presence of

182 distinguishes this molecule from its acetyl analog (4-acetylbiphenyl), which cannot undergo McLafferty rearrangement and would only show

.

Pathway C: Decarbonylation (Secondary Decay)

The stable acylium ion (

181) possesses high internal energy and further fragments.

- Mechanism: Heterolytic loss of Carbon Monoxide (CO, 28 Da).
- Product: The 4-phenylphenyl cation (

) at

153.

- Further Decay: The

153 ion often loses a hydrogen atom to form the highly stable, fused-ring biphenylene radical cation (

) at

152.

Data Summary: Spectral Assignments

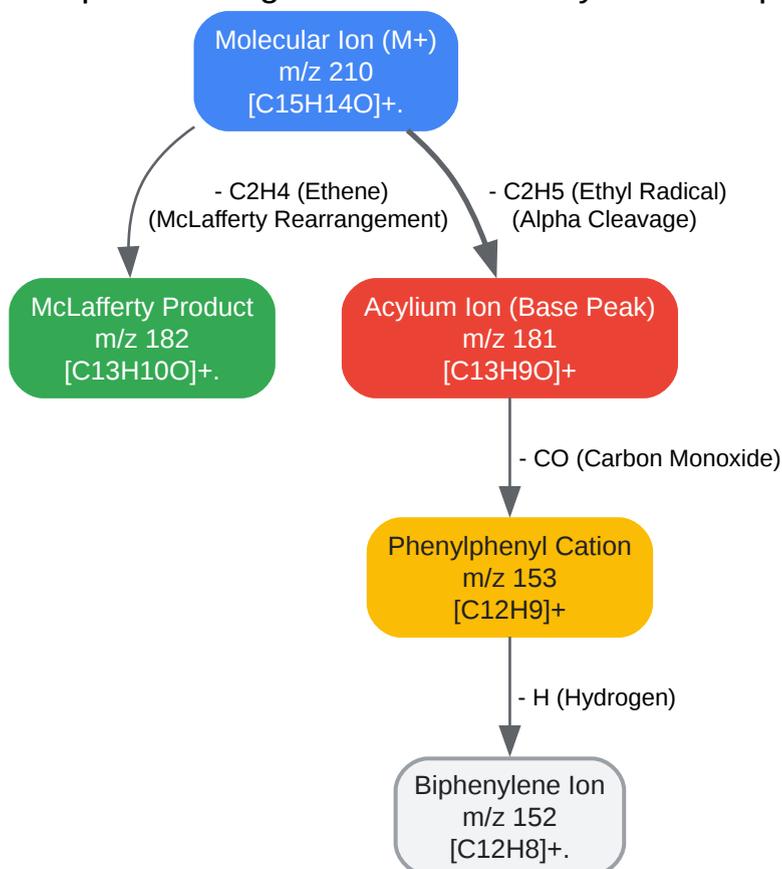
The following table summarizes the key ions observed. Relative abundances are approximate based on standard 70eV spectra.

| m/z | Ion Type | Formula | Relative Abundance | Assignment / Mechanism |
|-----|----------|---------|--------------------|--|
| 210 | | | ~30% | Molecular Ion. Stable due to biphenyl core. |
| 182 | | | ~15% | McLafferty Rearrangement. Loss of ethene ().[4][5] |
| 181 | | | 100% (Base) | -Cleavage. Loss of ethyl radical. Acylium ion.[6] |
| 153 | | | ~25% | Decarbonylation. Loss of CO from 181. |
| 152 | | | ~28% | Cyclization. Formation of Biphenylene radical cation. |
| 77 | | | ~5-10% | Phenyl Cation. Fragmentation of the biphenyl ring. |

Visualization: Fragmentation Pathways[10]

The following diagram illustrates the competitive kinetics between the direct cleavage and the rearrangement pathways.

Figure 1: Mass Spectral Fragmentation Pathways of 4-Propionylbiphenyl



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Figure 1: The fragmentation tree highlights the dominance of the Alpha Cleavage pathway (Red) over the McLafferty rearrangement (Green).

References

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